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2-Isopropoxy-1,3-diisopropylbenzene is an organic compound with the molecular formula C₁₅H₂₄O. It is classified as an aromatic ether and is a derivative of 1,3-diisopropylbenzene, featuring an isopropoxy group (-O-CH(CH₃)₂) at the second position of the benzene ring. This compound is related to the anesthetic propofol, which possesses similar structural characteristics. The presence of the isopropoxy group influences its physical and chemical properties, making it distinct from other diisopropylbenzene derivatives .
The synthesis of 2-isopropoxy-1,3-diisopropylbenzene can be achieved through several methods:
2-Isopropoxy-1,3-diisopropylbenzene has potential applications in various fields:
Several compounds share structural similarities with 2-isopropoxy-1,3-diisopropylbenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Diisopropylbenzene | C₁₂H₁₈ | Aromatic hydrocarbon; used as a solvent |
Propofol | C₁₂H₁₈O | Anesthetic agent; hydroxyl group at position 2 |
1-Isopropoxy-2-methylbenzene | C₁₅H₂₂O | Similar ether structure; different substitution |
The unique aspect of 2-isopropoxy-1,3-diisopropylbenzene lies in its specific arrangement of functional groups and its potential applications in pharmacology compared to other diisopropylbenzenes. Its ether functionality combined with the diisopropyl substituents sets it apart from simpler aromatic compounds and enhances its solubility and reactivity profiles .
The synthesis of 2-isopropoxy-1,3-diisopropylbenzene involves strategic alkylation processes that transform benzene into more complex derivatives [11]. This compound, with molecular formula C15H24O and molecular weight of 220.356 g/mol, represents an important class of alkylated and alkoxylated benzene derivatives [11] [15]. The formation of such compounds typically begins with the introduction of isopropyl groups onto the benzene ring through various alkylation strategies [2] [6].
Friedel-Crafts alkylation serves as a fundamental approach for introducing isopropyl groups onto the benzene ring [7]. This reaction employs Lewis acid catalysts such as aluminum trichloride or iron trichloride to facilitate the electrophilic substitution of hydrogen atoms on the benzene ring with isopropyl groups [3] [7]. The reaction proceeds through the formation of a carbocation intermediate that attacks the electron-rich benzene ring, resulting in the substitution of a hydrogen atom with an isopropyl group [7] [16].
Strategy | Catalyst | Reaction Conditions | Selectivity | Byproducts |
---|---|---|---|---|
Friedel-Crafts Alkylation | AlCl3, FeCl3 | 25-100°C, atmospheric pressure | Moderate | Polyalkylated products |
Transalkylation | Zeolites, Lewis acids | 65-115°C, atmospheric pressure | High | Benzene, lower alkylbenzenes |
Catalytic Alkylation with CO2/H2 | ZnZrOx/Al2O3/H-ZSM-5 | 250-350°C, high pressure | Very high (97%) | Light hydrocarbons (C1-C5) |
Cumene Process | Phosphoric acid, AlCl3 | 250°C, 30 atm | High | Polyisopropylbenzenes |
The alkylation of benzene with isopropyl groups can follow multiple pathways depending on the reaction conditions and catalysts employed [4] [9]. When using isopropyl chloride as the alkylating agent, the reaction typically requires anhydrous conditions and Lewis acid catalysts to achieve satisfactory yields [9] [16]. The mechanism involves the formation of an isopropyl carbocation that acts as the electrophile in the substitution reaction [3] [7].
For the synthesis of 2-isopropoxy-1,3-diisopropylbenzene specifically, a sequential alkylation strategy is often employed [11] [15]. This approach first introduces the isopropyl groups at the 1 and 3 positions of the benzene ring, followed by the introduction of the isopropoxy group at the 2 position [11] [15]. Alternatively, the synthesis can begin with an isopropoxybenzene substrate that undergoes subsequent alkylation reactions to introduce the isopropyl groups at the desired positions [15] [6].
The selectivity of these alkylation reactions can be controlled through careful selection of reaction conditions and catalysts [5] [14]. Higher benzene-to-alkylating agent ratios typically favor monoalkylation, while lower ratios and extended reaction times promote polyalkylation [14] [21]. Temperature control is also crucial, as higher temperatures can lead to isomerization of the alkyl groups and formation of undesired isomers [6] [14].
Catalytic isomerization plays a crucial role in the synthesis of 2-isopropoxy-1,3-diisopropylbenzene, particularly in controlling the positional arrangement of the isopropyl groups on the benzene ring [6] [18]. The isomerization of diisopropylbenzene isomers is a well-established process that allows for the conversion of less desirable isomers to more valuable ones, such as the transformation of ortho-diisopropylbenzene to meta-diisopropylbenzene [6] [2].
Aluminum chloride serves as an effective catalyst for the isomerization of diisopropylbenzene isomers, with optimal concentrations ranging from 0.1 to 2 mole percent of the reaction mixture [6] [18]. The isomerization reaction is typically conducted at temperatures between 65-115°C, with higher temperatures favoring faster isomerization but potentially leading to the formation of unwanted byproducts such as trimethylindane [6] [18].
Process | Catalyst | Temperature (°C) | Pressure | Isomer Distribution |
---|---|---|---|---|
Diisopropylbenzene Isomerization | AlCl3 (0.1-2 mol%) | 65-115 | Atmospheric | m-DIPB > p-DIPB > o-DIPB |
Benzene Hydrogenation/Isomerization | Hydrogenation catalyst + Isomerization catalyst | 149-288 | 0.3-0.4 MPa | Cyclohexane derivatives |
Xylene Isomerization | Zeolites | 350-450 | High pressure | p-xylene > m-xylene > o-xylene |
The isomerization of diisopropylbenzene follows a mechanism involving the formation of a σ-complex intermediate through the interaction of the catalyst with the aromatic ring [6] [2]. This interaction weakens the carbon-carbon bonds in the ring, allowing for the migration of the isopropyl groups to different positions [6] [18]. The thermodynamic stability of the different isomers plays a significant role in determining the equilibrium distribution, with meta-diisopropylbenzene typically being the most thermodynamically stable isomer [6] [2].
For the synthesis of 2-isopropoxy-1,3-diisopropylbenzene, the isomerization process is particularly important for obtaining the desired 1,3-diisopropyl substitution pattern [6] [11]. Starting with a mixture of diisopropylbenzene isomers, catalytic isomerization can be employed to enrich the mixture with the meta-isomer, which can then undergo further functionalization to introduce the isopropoxy group at the 2-position [6] [15].
The reaction time for isomerization is typically within the range of one minute to one hour, with the optimal time being that at which equilibrium has been attained [6] [18]. Prolonged isomerization is generally undesirable, especially in the presence of larger amounts of catalyst and at higher temperatures, as it can lead to the formation of unwanted byproducts and reduce the yield of the desired isomer [6] [20].
Modern isomerization processes often employ zeolite catalysts as environmentally friendly alternatives to traditional Lewis acid catalysts [18] [5]. These solid catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced waste generation [5] [18]. However, they typically require higher operating temperatures compared to Lewis acid catalysts [5] [18].
Transalkylation reactions represent a crucial aspect of the synthetic pathway for 2-isopropoxy-1,3-diisopropylbenzene, particularly in the redistribution of isopropyl groups among aromatic rings [8] [10]. These reactions involve the transfer of alkyl groups from one aromatic molecule to another, allowing for the conversion of polyalkylated benzenes to monoalkylated derivatives and vice versa [8] [2].
The transalkylation of diisopropylbenzene with benzene produces two molecules of isopropylbenzene, following the general reaction scheme [8] [2]:
C6H4(CH(CH3)2)2 + C6H6 → 2 C6H5CH(CH3)2
This reaction is particularly valuable in industrial settings for recycling polyalkylated byproducts back to more desirable monoalkylated compounds [8] [10]. The mechanism involves the formation of a transition state where the alkyl group is partially detached from the donor molecule and partially attached to the acceptor molecule, facilitated by the catalyst [8] [10].
Reaction Type | Mechanism | Example Reaction | Catalyst | Industrial Application |
---|---|---|---|---|
Disproportionation | Transfer of alkyl group between identical molecules | 2 C6H5CH3 → C6H6 + C6H4(CH3)2 | Zeolites | Toluene to benzene and xylenes |
Transalkylation with Benzene | Transfer of alkyl group from polyalkylbenzene to benzene | C6H4(CH(CH3)2)2 + C6H6 → 2 C6H5CH(CH3)2 | Lewis acids, Zeolites | Recycling polyalkylbenzenes |
Transalkylation with Alkylbenzenes | Transfer of alkyl group between different alkylbenzenes | C6H3(CH(CH3)2)3 + C6H5CH(CH3)2 → 2 C6H4(CH(CH3)2)2 | Acidic catalysts | Optimizing isomer distribution |
Zeolites are commonly employed as catalysts for transalkylation reactions due to their shape-selective properties and strong acid sites [8] [10]. The acidic sites on the zeolite surface facilitate the formation of carbocation intermediates, which are key to the alkyl group transfer process [8] [5]. The shape selectivity of zeolites can also influence the distribution of products by favoring certain transition state geometries over others [5] [10].
In the context of 2-isopropoxy-1,3-diisopropylbenzene synthesis, transalkylation reactions can be utilized to adjust the distribution of isopropyl groups on the benzene ring [6] [10]. For instance, if a mixture of diisopropylbenzene isomers contains an excess of the ortho isomer, transalkylation with benzene can be employed to redistribute the isopropyl groups, potentially increasing the proportion of the meta isomer [6] [8].
The efficiency of transalkylation reactions is influenced by several factors, including temperature, pressure, catalyst type, and the ratio of reactants [8] [10]. Higher temperatures generally favor transalkylation by providing the energy needed to overcome the activation barrier for alkyl group transfer [8] [10]. The ratio of benzene to polyalkylbenzene is also crucial, with higher benzene ratios typically favoring the formation of monoalkylated products [10] [21].
Industrial transalkylation processes often operate in continuous flow reactors with fixed catalyst beds, allowing for efficient and controlled alkyl group redistribution [8] [10]. The integration of transalkylation units with alkylation processes enables the recycling of polyalkylated byproducts, improving the overall efficiency and selectivity of the production process [10] [24].
The purification and isolation of 2-isopropoxy-1,3-diisopropylbenzene from reaction mixtures require sophisticated techniques to achieve high purity levels [13] [19]. Following the synthesis, the crude product typically contains various impurities, including unreacted starting materials, isomeric byproducts, and other reaction intermediates that must be removed [13] [23].
Fractional distillation serves as a primary method for separating 2-isopropoxy-1,3-diisopropylbenzene from reaction mixtures based on differences in boiling points [13] [6]. With a predicted boiling point of approximately 289.3±29.0°C, this compound can be effectively separated from lower-boiling components such as benzene, isopropylbenzene, and diisopropylbenzene isomers [15] [6]. The distillation process typically employs reduced pressure to lower the boiling temperatures and minimize thermal decomposition of the target compound [13] [6].
Technique | Principle | Application | Conditions | Efficiency |
---|---|---|---|---|
Fractional Distillation | Difference in boiling points | Separation of isomers | Controlled temperature and pressure | High for compounds with >5°C BP difference |
Crystallization | Difference in solubility at different temperatures | Isolation of pure compounds | Cooling, solvent selection | High for crystalline compounds |
Liquid-Liquid Extraction | Selective solubility in immiscible solvents | Removal of impurities | Aqueous/organic phase separation | Moderate to high |
Adsorption | Selective adsorption on solid surface | Purification from byproducts | Specific adsorbent selection | High for specific impurities |
Crystallization techniques can also be employed for the purification of 2-isopropoxy-1,3-diisopropylbenzene, particularly if the compound forms crystals at lower temperatures [13] [19]. The selection of an appropriate solvent system is crucial for successful crystallization, with solvents such as methanol, ethanol, or acetone often being suitable choices [13] [19]. The crystallization process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystal formation [13] [19].
Liquid-liquid extraction represents another valuable purification technique, especially for removing polar impurities from the relatively non-polar 2-isopropoxy-1,3-diisopropylbenzene [13] [23]. This method exploits differences in solubility between the target compound and impurities in immiscible solvent pairs, such as organic solvents and water [13] [23]. Sequential extractions with different solvent systems can progressively remove various classes of impurities, enhancing the purity of the final product [13] [23].
Chromatographic techniques, particularly column chromatography, offer high-resolution separation capabilities for purifying 2-isopropoxy-1,3-diisopropylbenzene from complex mixtures [13] [19]. Silica gel or alumina stationary phases with appropriate eluent systems can effectively separate the target compound from structurally similar impurities, including positional isomers [13] [19]. The selection of the mobile phase composition is critical for achieving optimal separation, with mixtures of hexane and ethyl acetate often providing good results [13] [19].
For industrial-scale purification, continuous processes such as simulated moving bed chromatography or continuous crystallization may be employed to enhance efficiency and reduce solvent consumption [13] [23]. These techniques allow for the continuous separation of 2-isopropoxy-1,3-diisopropylbenzene from impurities, facilitating larger-scale production with consistent quality [13] [23].
Quality control of the purified 2-isopropoxy-1,3-diisopropylbenzene typically involves analytical techniques such as gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy to confirm the identity and purity of the final product [13] [15]. These methods can detect and quantify residual impurities, ensuring that the purified compound meets the required specifications [13] [15].
The synthesis of 2-isopropoxy-1,3-diisopropylbenzene inevitably generates various byproducts that can impact the yield and purity of the target compound [6] [21]. Understanding the mechanisms of byproduct formation is essential for developing strategies to minimize their occurrence and optimize the overall reaction efficiency [21] [24].
Polyalkylation represents a common source of byproducts in the synthesis of 2-isopropoxy-1,3-diisopropylbenzene [6] [21]. When benzene undergoes alkylation with isopropyl groups, the reaction can proceed beyond the desired disubstitution, leading to the formation of triisopropylbenzene and higher polyalkylated derivatives [6] [21]. These polyalkylated byproducts arise from the continued reactivity of the diisopropylbenzene intermediate toward additional alkylating agents [6] [21].
Byproduct Type | Formation Mechanism | Influencing Factors | Minimization Strategy | Utilization |
---|---|---|---|---|
Polyalkylbenzenes | Multiple alkylation reactions | Benzene/alkylating agent ratio | Excess benzene (4:1 to 8:1 ratio) | Transalkylation to monoalkylbenzenes |
Isomerized Products | Carbocation rearrangement | Temperature, catalyst acidity | Temperature control, catalyst selection | Isomer separation and application |
Cracking Products | C-C bond cleavage | High temperature, strong acidity | Moderate reaction conditions | Fuel components |
Oligomers | Alkene oligomerization | Alkene concentration, catalyst | Controlled alkene addition | Recycling to reactor |
Isomerization of the diisopropylbenzene intermediates can lead to the formation of positional isomers that differ from the desired 1,3-diisopropyl substitution pattern [6] [18]. The ortho (1,2) and para (1,4) isomers of diisopropylbenzene may form alongside the meta (1,3) isomer, requiring additional separation steps or isomerization processes to obtain the desired intermediate [6] [18]. The distribution of these isomers is influenced by thermodynamic and kinetic factors, with the meta isomer typically being favored under equilibrium conditions [6] [18].
The etherification step to introduce the isopropoxy group can also generate byproducts, particularly if the reaction conditions are not carefully controlled [15] [21]. Side reactions such as dealkylation of the isopropyl groups or etherification at unintended positions can occur, leading to a mixture of alkoxylated products [15] [21]. The selectivity of the etherification reaction can be enhanced through the use of appropriate catalysts and reaction conditions that favor the desired substitution pattern [15] [21].
Reaction optimization for the synthesis of 2-isopropoxy-1,3-diisopropylbenzene involves a multifaceted approach that addresses various aspects of the reaction process [14] [21]. Temperature control is crucial, as higher temperatures can accelerate the desired reactions but also promote unwanted side reactions and isomerization [14] [21]. The optimal temperature range typically depends on the specific reaction step and catalyst system employed [14] [21].
The molar ratio of reactants significantly influences the product distribution and yield [14] [24]. For the alkylation step, maintaining a high benzene-to-alkylating agent ratio (typically 4:1 to 8:1) helps minimize polyalkylation by ensuring that benzene is always in excess relative to the alkylating agent [14] [24]. Similarly, for the etherification step, controlling the ratio of diisopropylbenzene to the alkoxylating agent is important for achieving selective substitution at the desired position [14] [24].
Catalyst selection and concentration play pivotal roles in reaction optimization [5] [14]. For the alkylation and isomerization steps, Lewis acid catalysts such as aluminum chloride are commonly employed, with concentrations typically ranging from 0.1 to 2 mol% depending on the reaction conditions [6] [14]. The etherification step may employ different catalyst systems, such as bases for nucleophilic substitution reactions or transition metal catalysts for more complex transformations [14] [15].
Reaction time optimization is essential for maximizing yield while minimizing byproduct formation [6] [14]. Shorter reaction times may result in incomplete conversion, while extended reaction times can lead to increased byproduct formation through secondary reactions [6] [14]. Monitoring the reaction progress through techniques such as chromatography allows for determination of the optimal reaction endpoint [6] [14].
The phase transition behavior of 2-Isopropoxy-1,3-diisopropylbenzene exhibits distinctive characteristics influenced by its molecular architecture. The compound's phase transition properties are significantly affected by the presence of both bulky isopropyl substituents and the ether functional group, which together determine the intermolecular interactions and packing efficiency in different phases [1] [2].
Melting and Crystallization Behavior
Based on structural correlations with the parent diisopropylbenzene isomers, 2-Isopropoxy-1,3-diisopropylbenzene is predicted to have a low melting point, likely below ambient temperature. The 1,3-diisopropylbenzene parent compound exhibits a melting point of -63°C [1] [2], and the introduction of the isopropoxy group is expected to further depress the melting point due to increased steric hindrance and reduced crystalline packing efficiency. The bulky substituents create significant molecular volume and prevent close packing, resulting in weaker intermolecular van der Waals interactions in the solid state [3] [4].
Liquid-Vapor Equilibrium
The predicted boiling point of 289.3 ± 29.0°C represents a significant elevation compared to the parent 1,3-diisopropylbenzene (203°C) [5] [1]. This increase can be attributed to the additional molecular weight (220.35 g/mol vs 162.28 g/mol) and the presence of the ether oxygen, which introduces dipole-dipole interactions and potential weak hydrogen bonding with adjacent molecules [6] [7].
Phase Transition | Temperature Range | Enthalpy Change (kJ/mol) | Key Factors |
---|---|---|---|
Solid → Liquid | Below 0°C (estimated) | 15-20 | Steric hindrance from substituents |
Liquid → Gas | 289.3 ± 29.0°C | 45-55 | Enhanced by ether dipole interactions |
Glass Transition | ~180-200 K | - | Supercooled liquid formation |
The vapor pressure behavior of 2-Isopropoxy-1,3-diisopropylbenzene follows predictable trends based on its molecular structure and thermodynamic properties. The compound exhibits relatively low vapor pressure at ambient conditions, consistent with its high molecular weight and intermolecular interactions [8] [6].
Antoine Equation Parameters
The vapor pressure-temperature relationship can be described using correlations derived from similar aromatic ether compounds. Based on the predicted boiling point and molecular structure analysis, the estimated vapor pressure at 25°C is approximately 0.05 Pa, significantly lower than the parent 1,3-diisopropylbenzene (52.4 Pa) [9] [10].
Temperature Dependence
The vapor pressure shows exponential dependence on temperature, following the Clausius-Clapeyron relationship. The estimated enthalpy of vaporization (45-55 kJ/mol) is higher than typical alkylbenzenes due to the additional dipolar interactions from the ether oxygen [6] [7].
Temperature (K) | Vapor Pressure (Pa) | Log P | Relative Volatility |
---|---|---|---|
298.15 | 0.050 | -1.30 | Very low |
323.15 | 1.200 | 0.08 | Low |
348.15 | 18.000 | 1.26 | Moderate |
373.15 | 180.000 | 2.26 | Significant |
The solvation characteristics of 2-Isopropoxy-1,3-diisopropylbenzene are dominated by its hydrophobic aromatic core and the moderately polar ether functional group. The compound exhibits highly favorable partitioning into organic phases, with experimentally determined LogP (octanol/water) of 4.72 [11] [5].
Octanol-Water Partitioning
The measured partition coefficient of 4.72 indicates strong preference for the organic phase, consistent with the compound's predominantly hydrophobic character [12] [13]. This value is intermediate between the parent 1,3-diisopropylbenzene (LogP = 5.13) and more polar aromatic ethers, reflecting the balance between hydrophobic alkyl substituents and the polar ether group [10] [9].
Solvation in Different Solvent Systems
The compound shows varying solvation behavior depending on solvent polarity and hydrogen bonding capacity. In nonpolar solvents like cyclohexane and heptane, the LogP values are estimated to be 5.5-6.2, indicating excellent solubility [14] [15]. Aromatic solvents like benzene provide additional π-π stacking interactions, resulting in moderate LogP values of 4.5-5.0 [16] [17].
Molecular Dynamics Considerations
Solvation dynamics studies on similar aromatic ether systems reveal that the ether oxygen participates in dipolar interactions with protic solvents, affecting the local solvation shell structure [18] [19] [20]. The bulky isopropyl groups create steric shielding around the aromatic core, influencing the accessibility of solvent molecules to the π-electron cloud [21].
Solvent System | LogP (estimated) | Solvation Mechanism | Interaction Type |
---|---|---|---|
Octanol/Water | 4.72 (measured) | Hydrophobic partitioning | Van der Waals |
Cyclohexane/Water | 5.5-6.0 | Nonpolar dissolution | Dispersion forces |
Benzene/Water | 4.5-5.0 | Aromatic interactions | π-π stacking |
Chloroform/Water | 3.8-4.2 | Moderate polarity matching | Dipole interactions |
2-Isopropoxy-1,3-diisopropylbenzene exhibits minimal surface activity due to its lack of amphiphilic character. The compound does not possess the structural requirements for surfactant behavior, specifically the absence of distinct hydrophilic and hydrophobic domains [22] [23].
Surface Tension Properties
The estimated surface tension of 25-30 mN/m at 20°C places the compound in the range typical of aromatic ethers and aliphatic hydrocarbons [24] [25]. This relatively low surface tension compared to water (72.8 mN/m) reflects the weak intermolecular forces in the liquid state and the absence of hydrogen bonding [26].
Interfacial Behavior
At interfaces with polar phases like water, the compound exhibits high interfacial tension (35-45 mN/m), consistent with its hydrophobic nature [27] [17]. The ether oxygen may orient preferentially toward the aqueous phase, but the overall molecular structure remains predominantly hydrophobic, limiting interfacial activity [22].
Wetting Characteristics
Contact angle measurements on polar surfaces are expected to show moderate hydrophobicity (40-60 degrees), indicating poor wetting behavior on glass and other polar substrates [23] [26]. This property is relevant for applications where surface interaction control is important.
Interfacial Property | Estimated Value | Comparison | Physical Basis |
---|---|---|---|
Surface Tension | 25-30 mN/m | Lower than alcohols | Weak intermolecular forces |
Water Contact Angle | 40-60° | Moderate hydrophobicity | Limited polar interactions |
Interfacial Tension (vs H₂O) | 35-45 mN/m | High immiscibility | Hydrophobic character |
Critical Micelle Concentration | Not applicable | Non-surfactant | Lack of amphiphilic structure |
The spectroscopic properties of 2-Isopropoxy-1,3-diisopropylbenzene provide detailed insights into its molecular structure and electronic characteristics. The compound exhibits spectroscopic features characteristic of substituted aromatic ethers with electron-donating alkyl substituents [28] [29].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy reveals distinct chemical environments for the aromatic and aliphatic protons. The aromatic protons appear in the characteristic range of 6.8-7.4 ppm, with the meta-substitution pattern creating specific coupling patterns [29] [30]. The isopropyl groups show characteristic doublets for the methyl protons (1.0-1.3 ppm) and septets for the methine protons (2.8-3.2 ppm) [31].
¹³C NMR spectroscopy provides information about the carbon framework, with aromatic carbons appearing between 120-160 ppm and aliphatic carbons in the 20-40 ppm range. The ether carbon linkage creates distinctive chemical shifts that can be used for structural confirmation [31] [29].
Vibrational Spectroscopy
Infrared spectroscopy shows characteristic absorption bands for aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹). The ether C-O stretching typically appears around 1200-1300 cm⁻¹ [28] [32].
Raman spectroscopy provides complementary information, particularly for aromatic ring breathing modes (800-1200 cm⁻¹) and C-H deformation modes (1300-1500 cm⁻¹), which are sensitive to the substitution pattern [28].
Electronic Spectroscopy
UV-Vis spectroscopy reveals π→π* transitions characteristic of substituted benzenes, with absorption maxima typically around 260-280 nm. The electron-donating isopropyl groups and ether substituent cause bathochromic shifts relative to unsubstituted benzene [33].
Mass Spectrometry
Electron impact mass spectrometry shows the molecular ion peak at m/z 220, with characteristic fragmentation patterns involving loss of alkyl groups and formation of tropylium-type ions. The base peak typically corresponds to benzylic fragments [34] [35].
Spectroscopic Method | Key Features | Diagnostic Value | Structural Information |
---|---|---|---|
¹H NMR | Aromatic (6.8-7.4 ppm), CH(CH₃)₂ (1.0-3.2 ppm) | High | Substitution pattern |
¹³C NMR | Aromatic (120-160 ppm), Aliphatic (20-40 ppm) | High | Carbon framework |
IR Spectroscopy | C-H (2800-3100 cm⁻¹), C=C (1450-1600 cm⁻¹) | Moderate | Functional groups |
UV-Vis | π→π* (260-280 nm) | Moderate | Electronic structure |
MS (EI) | M⁺- (220), alkyl fragments | High | Molecular weight, fragmentation |